6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid
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Overview
Description
6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is a chemical compound with the CAS Number: 2044702-76-1 . It has a molecular weight of 393.26 . The compound is typically stored at room temperature and is available in the form of a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid . The InChI code for this compound is 1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19) .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a molecular weight of 393.26 .Scientific Research Applications
Immunoassay Development
In the realm of bioanalytical applications, compounds with sulfonamide and ureido functionalities have been utilized for enhancing the sensitivity and specificity of immunoassays. For example, Wang et al. (2013) developed a novel enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamides using synthesized haptens. This assay demonstrated high sensitivity and broad specificity, making it suitable for screening multi-sulfonamide residues in biological samples (Wang et al., 2013).
Synthetic Methodologies
Liu and Vederas (1996) explored the use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions, highlighting the potential for using sulfone and sulfinyl derivatives in organic synthesis. This work showcased an efficient protocol for converting alcohols to aldehydes or ketones, with the potential for recyclability and odorless operation (Liu & Vederas, 1996).
Material Science
In the field of material science, Zhou et al. (2016) synthesized lanthanide-organic frameworks using a novel sulfonate-carboxylate ligand. These frameworks demonstrated significant potential for gas sorption, proton conductivity, and luminescent sensing of metal ions, highlighting the versatility of sulfonate-functionalized materials in advanced applications (Zhou et al., 2016).
Pharmacokinetic Studies
The development and validation of assays for novel HDAC inhibitors, such as 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, for pharmacokinetic studies, illustrate the application of sulfonamide and ureido functionalities in drug development. Yeo et al. (2007) highlighted the use of LC/MS/MS methods for quantifying novel inhibitors, underscoring the importance of such compounds in therapeutic research (Yeo et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVADACNZWZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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